molecular formula C17H12F6N6OS2 B3175068 2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 955966-44-6

2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

Cat. No.: B3175068
CAS No.: 955966-44-6
M. Wt: 494.4 g/mol
InChI Key: DDXDZKIQPPOFCK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3-methyl-5-(trifluoromethyl)pyrazole moiety at position 2, a carbonyl group at position 4, and a hydrazinecarbothioamide tail linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the thiazole-pyrazole hybrid scaffold is associated with diverse bioactivities, including enzyme inhibition and antimicrobial properties . Its synthesis likely involves multi-step reactions, such as cyclocondensation for the thiazole ring and coupling reactions for the hydrazinecarbothioamide segment .

Properties

IUPAC Name

1-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N6OS2/c1-8-5-12(17(21,22)23)29(28-8)15-25-11(7-32-15)13(30)26-27-14(31)24-10-4-2-3-9(6-10)16(18,19)20/h2-7H,1H3,(H,26,30)(H2,24,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXDZKIQPPOFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101929
Record name 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid 2-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955966-44-6
Record name 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid 2-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955966-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid 2-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a complex organic molecule with potential biological activities. It incorporates a thiazole and pyrazole moiety, both of which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Structure

The molecular formula of the compound is C18H21F3N6OS2C_{18}H_{21}F_{3}N_{6}OS_{2} with a molecular weight of approximately 458.52 g/mol. The structure includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyrazole ring : Often associated with anticancer properties.
  • Hydrazinecarbothioamide group : Contributes to the compound's reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant biological activities. The following sections detail specific activities related to our compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance:

  • Thiazole derivatives have been shown to target cancer biotargets such as inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α) , promoting apoptosis in cancer cells .
  • Molecular docking studies have indicated that these compounds can effectively bind to cancer-related proteins, enhancing their cytotoxic effects against various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 9Jurkat Cells1.61 ± 1.92Bcl-2 inhibition
Compound 10A431 Cells1.98 ± 1.22Apoptosis induction
Our CompoundVariousTBDTBD

Antimicrobial Activity

Thiazole and pyrazole derivatives have also demonstrated notable antimicrobial properties:

  • Compounds have shown effectiveness against various bacterial strains, suggesting potential as antibiotic agents .
  • The presence of trifluoromethyl groups in our compound may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer. Compounds similar to our target have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

  • Thiazole-Pyrazole Derivatives : A study involving the synthesis of thiazole-pyrazole derivatives demonstrated significant activity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong cytotoxicity .
  • Molecular Dynamics Simulations : Research using molecular dynamics simulations has shown that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins, which may be applicable to our compound as well .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual -CF₃ groups confer superior metabolic stability compared to analogs with single -CF₃ or -OCH₃ groups .
  • Bulky substituents (e.g., bromophenyl in 9c) reduce solubility but may improve target binding through halogen interactions .
  • The nitro group in ’s analog introduces redox activity, absent in the target compound.

Q & A

Q. What are the standard protocols for synthesizing this compound?

The synthesis involves multi-step reactions starting from pyrazole and thiazole precursors. Key steps include:

  • Formation of thiazolyl-pyrazole intermediates via nucleophilic substitution or cyclization under controlled temperatures (80–120°C) and solvents like dichloromethane or DMF .
  • Coupling reactions (e.g., hydrazinecarbothioamide attachment) using catalysts such as triethylamine or DCC (dicyclohexylcarbodiimide) .
  • Purification via column chromatography and characterization using NMR (<sup>1</sup>H, <sup>13</sup>C), mass spectrometry (HRMS), and FTIR to confirm structural integrity .

Table 1: Synthesis Workflow Overview

StepKey ReactionConditionsCharacterization Methods
1Intermediate formation80–120°C, DMFTLC, <sup>1</sup>H NMR
2Carbonyl couplingDCM, 0–5°CFTIR, HRMS
3Final purificationColumn chromatography (silica gel)HPLC, <sup>13</sup>C NMR

Q. How is the compound characterized to confirm its structure?

Structural validation relies on:

  • Spectroscopic techniques : NMR for functional group analysis (e.g., carbonyl at ~170 ppm in <sup>13</sup>C NMR) and HRMS for molecular weight confirmation .
  • Chromatography : HPLC (>95% purity threshold) and TLC to monitor reaction progress .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Design of Experiments (DoE) is critical. For example, varying solvent polarity (DMF vs. THF) and catalyst loading (5–20 mol%) can identify optimal conditions .
  • Flow chemistry improves reproducibility and reduces side reactions by maintaining precise temperature/pressure control during intermediate steps .

Q. What strategies resolve contradictions between computational models and experimental spectral data?

  • X-ray crystallography (using SHELXL ) provides definitive structural data. For example, discrepancies in carbonyl bond lengths from DFT calculations can be resolved via single-crystal analysis .
  • Dynamic NMR at variable temperatures clarifies conformational flexibility in solution vs. solid-state structures .

Q. How can biological activity be systematically evaluated?

  • Enzyme inhibition assays : Target-specific assays (e.g., factor Xa inhibition ) with IC50 determination.
  • Cell-based models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity profiling, supported by flow cytometry to assess apoptosis .

Table 2: Biological Activity Profiling Framework

Assay TypeTarget/ModelKey MetricsReference Method
EnzymaticFactor XaIC50, KiFluorogenic substrates
CellularMCF-7 cellsEC50, apoptosis markersFlow cytometry

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins like factor Xa. For example, trifluoromethyl groups may enhance hydrophobic binding in active sites .

Methodological Challenges & Solutions

Q. How to address low solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., sulfonate) to the hydrazinecarbothioamide moiety .

Q. What crystallographic challenges arise with this compound?

  • Twinned crystals are common due to flexible thiazole-pyrazole linkages. SHELXD (for phase problem solving) and TWINLAW (for twin law identification) are essential .
  • High-resolution data collection (synchrotron sources) improves refinement accuracy for trifluoromethyl groups, which exhibit high thermal motion .

Q. How to design SAR studies for this compound?

  • Structural analogs : Modify the pyrazole’s 3-methyl group or thiazole’s phenyl substituents (Table 3).
  • Activity cliffs : Use Free-Wilson analysis to quantify contributions of substituents to potency .

Table 3: SAR Design Template

Modification SiteExample SubstituentBiological Impact
Pyrazole (C3)-CF3 → -ClIncreased enzyme selectivity
Thiazole (C4)Phenyl → ThiopheneEnhanced membrane permeability

Q. How to handle hazardous intermediates during synthesis?

  • Safety protocols : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Waste disposal : Neutralize acidic/byproduct streams with NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
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2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

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